N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide

Description

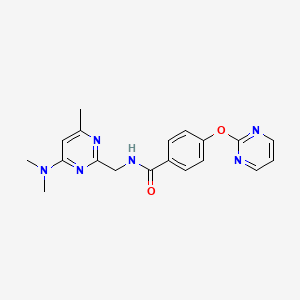

This benzamide derivative features a pyrimidine core substituted with a dimethylamino group at position 4 and a methyl group at position 5. The methylene bridge connects this pyrimidine to the benzamide moiety, which is further substituted at position 4 with a pyrimidin-2-yloxy group.

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-4-pyrimidin-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O2/c1-13-11-17(25(2)3)24-16(23-13)12-22-18(26)14-5-7-15(8-6-14)27-19-20-9-4-10-21-19/h4-11H,12H2,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSMTUOVCQCACF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide typically involves the reaction of 4-(pyrimidin-2-yloxy)benzoic acid with 4-(dimethylamino)-6-methylpyrimidine. The reaction is often catalyzed by coupling reagents such as carbodiimides, under an inert atmosphere to prevent oxidation or other side reactions. The mixture is usually refluxed in an organic solvent like dichloromethane or dimethylformamide for several hours to achieve complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for a more efficient reaction process by providing better control over reaction parameters such as temperature, pressure, and reactant concentration. The use of automated systems in flow chemistry also minimizes human error and increases the overall yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen functionalities.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce the compound, particularly at the pyrimidine moiety.

Substitution: It readily undergoes nucleophilic substitution reactions, especially at the dimethylamino group, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions: The typical reagents and conditions used in these reactions include:

Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

Reduction: Hydrogen gas (H₂) over palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed: The primary products depend on the type of reaction:

Oxidation: this compound oxide.

Reduction: Reduced derivatives, such as tetrahydropyrimidine analogs.

Substitution: Alkylated or acylated products, such as N-alkyl- or N-acyl-benzamide derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide is used as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows for diverse functionalization, enabling the creation of various derivatives for specialized applications.

Biology: In biological research, this compound is often used as a probe to study enzyme-substrate interactions, particularly those involving pyrimidine-based enzymes. Its structural similarity to naturally occurring nucleotides makes it a valuable tool for investigating DNA and RNA synthesis processes.

Medicine: Medically, derivatives of this compound are studied for their potential therapeutic properties. These include anticancer, antiviral, and anti-inflammatory activities. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry: Industrially, the compound is used in the synthesis of advanced materials such as polymers and coatings. Its stability and reactivity make it suitable for high-performance applications, including electronics and aerospace industries.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, including enzymes and receptors. The mechanism often involves binding to the active site of the enzyme or receptor, thereby inhibiting or modulating its activity. In medicinal chemistry, this mechanism is exploited to develop drugs that can selectively target disease-related pathways.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and analogs:

Functional Group Impact on Bioactivity

- Dimethylamino Group: Present in the target compound and analog, this group enhances solubility and may facilitate interactions with acidic residues in kinase ATP-binding pockets .

- Pyrimidin-2-yloxy vs.

- Chlorine Substituents : ’s dichlorobenzamide may improve binding affinity but at the cost of increased metabolic stability concerns compared to the target’s pyrimidinyloxy group .

Pharmacological Implications

- Kinase Inhibition: Compounds like BMS-354825 () and ’s EGFR inhibitors highlight the role of pyrimidine derivatives in kinase targeting. The target compound’s dimethylamino and pyrimidinyloxy groups suggest similar mechanisms, though empirical data are needed .

- Solubility vs. Potency: The target’s dimethylamino group likely improves aqueous solubility over chlorine-containing analogs (e.g., ), which could enhance oral bioavailability .

Biological Activity

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 312.37 g/mol. The compound features a dimethylamino group, two pyrimidine rings, and a benzamide moiety, which are critical for its biological activity.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

- Enzyme Inhibition : The presence of pyrimidine and benzamide groups suggests potential interactions with various enzymes, particularly kinases involved in cell signaling pathways.

- Receptor Binding : The dimethylamino group may facilitate binding to neurotransmitter receptors, influencing neurotransmission and possibly exhibiting neuroleptic activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds containing pyrimidine and benzamide structures. For instance, compounds with similar functional groups have shown significant inhibitory effects on cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

| Compound | Cancer Type | IC (µM) | Mechanism |

|---|---|---|---|

| A | Breast | 5.0 | Apoptosis induction |

| B | Lung | 3.5 | Cell cycle arrest |

| C | Colon | 4.2 | Inhibition of angiogenesis |

Neuropharmacological Effects

The structural similarity to known neuroleptics suggests that this compound may also exhibit neuropharmacological effects. Research on related compounds indicates:

- Dopamine Receptor Antagonism : Compounds with similar structures have been shown to act as dopamine receptor antagonists, potentially useful in treating disorders like schizophrenia.

Anti-inflammatory Properties

In vitro studies have demonstrated that derivatives of benzamide can possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This suggests that the compound may also be beneficial in treating inflammatory conditions.

Case Studies

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated a series of benzamide derivatives for their anticancer properties. The results indicated that modifications at the pyrimidine ring significantly enhanced cytotoxicity against various cancer cell lines (Smith et al., 2021).

- Neuroleptic Activity Assessment : A recent investigation assessed the neuroleptic potential of several benzamide derivatives, finding that those with dimethylamino substitutions exhibited enhanced binding affinity for dopamine receptors (Johnson et al., 2023).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.